Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H27NO3S and its molecular weight is 349.5g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antitumor effects, analgesic properties, and mechanisms of action.
- Molecular Formula : C19H27NO3S
- Molecular Weight : 349.49 g/mol
- CAS Number : [Not specified in the search results]
- Structural Formula :
Antitumor Activity
Recent studies have highlighted the antitumor activity of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the MCF-7 breast cancer cell line. The findings indicated:
- IC50 Values : The compound exhibited an IC50 value of approximately 23.2 µM , indicating potent cytotoxicity.
- Mechanism of Action :
- Induction of apoptosis was confirmed through flow cytometry analysis.
- The compound caused significant cell cycle arrest at the G2/M phase and S phase.
- A notable increase in early and late apoptosis was observed, with a 6.6-fold increase in late apoptotic cells compared to untreated controls.
Summary of Antitumor Findings
Parameter | Value |
---|---|
IC50 (MCF-7 cells) | 23.2 µM |
Early Apoptosis (AV+/PI−) | 8.73% |
Late Apoptosis (AV+/PI+) | 18.13% |
G2/M Phase Arrest | 25.56% |
S Phase Arrest | 23.38% |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Analgesic Activity
The analgesic properties of related compounds in the benzothiophene series have also been investigated using the "hot plate" method on mice. While specific data for this compound were not detailed in the search results, related derivatives have shown significant analgesic effects exceeding those of standard analgesics like metamizole.
Potential Mechanisms
The analgesic effects are hypothesized to be mediated through modulation of pain pathways involving:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class may reduce inflammation and pain signaling.
- Interaction with Opioid Receptors : Some derivatives exhibit activity at opioid receptors, contributing to their analgesic effects.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds within the benzothiophene class:
- Study on Apoptosis-Inducing Agents : A study published in MDPI indicated that compounds similar to ethyl 2-[...]-3-carboxylate demonstrated significant apoptosis-inducing capabilities against breast cancer cells .
- Analgesic Studies : Research highlighted that derivatives from this chemical family showed enhanced analgesic properties compared to traditional medications .
- Comparative Analysis : A comparative analysis revealed that while some derivatives exhibited moderate activity (IC50 range from 52.9 to 95.9 µM), others were significantly more effective .
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-3-23-19(22)16-14-10-9-12(2)11-15(14)24-18(16)20-17(21)13-7-5-4-6-8-13/h12-13H,3-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBNOESXWZMFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.